molecular formula C34H34N2O4 B4896175 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol

2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol

Cat. No. B4896175
M. Wt: 534.6 g/mol
InChI Key: VWOLJTFUPQYMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol, also known as PDP, is a compound with potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has been shown to have various biochemical and physiological effects. 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. However, the effects of 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol in lab experiments include its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has been shown to inhibit the activity of certain enzymes and induce apoptosis in cancer cells, making it a promising candidate for further study. However, the limitations of using 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol in lab experiments include its potential toxicity and the need for further study to fully understand its mechanism of action and effects on normal cells and tissues.

Future Directions

There are several future directions for the study of 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol. One direction is to further investigate its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study the effects of 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol on normal cells and tissues to better understand its potential toxicity. Additionally, further study is needed to fully understand the mechanism of action of 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol and its effects on various enzymes and pathways.

Synthesis Methods

2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 3-oxo-1-phenyl-3-(2-thienyl)propanenitrile to form a Schiff base, which is then reduced using sodium borohydride to yield 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol.

Scientific Research Applications

2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has been studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

properties

IUPAC Name

3-(2-hydroxyphenyl)-1-[4-[3-(2-hydroxyphenyl)-3-phenylpropanoyl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O4/c37-31-17-9-7-15-27(31)29(25-11-3-1-4-12-25)23-33(39)35-19-21-36(22-20-35)34(40)24-30(26-13-5-2-6-14-26)28-16-8-10-18-32(28)38/h1-18,29-30,37-38H,19-24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOLJTFUPQYMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Piperazine-1,4-diylbis[3-(2-hydroxyphenyl)-3-phenylpropan-1-one]

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